propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cycloheptathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cycloheptathiophene Core: This step involves the cyclization of a suitable precursor to form the cycloheptathiophene ring.
Introduction of the Butanamido Group: This step involves the reaction of the cycloheptathiophene intermediate with a butanoyl chloride derivative to introduce the butanamido group.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of the intermediate with 2,4-dichlorophenol to introduce the dichlorophenoxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can yield thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it a valuable starting material for industrial processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structure, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C23H27Cl2NO4S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27Cl2NO4S/c1-14(2)30-23(28)21-16-7-4-3-5-8-19(16)31-22(21)26-20(27)9-6-12-29-18-11-10-15(24)13-17(18)25/h10-11,13-14H,3-9,12H2,1-2H3,(H,26,27) |
InChI Key |
MCPCIQMZNTZITG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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